molecular formula C18H20KNO11S B12108133 Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate

Cat. No.: B12108133
M. Wt: 497.5 g/mol
InChI Key: TYSZCFCWZWWIHC-UHFFFAOYSA-M
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Description

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromenyl group, a tetrahydropyran ring, and multiple hydroxyl and acetamido functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Potassium ((2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl sulfate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenyl group can be reduced to form dihydro derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the chromenyl group can produce dihydro derivatives .

Scientific Research Applications

Properties

Molecular Formula

C18H20KNO11S

Molecular Weight

497.5 g/mol

IUPAC Name

potassium;[5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1

InChI Key

TYSZCFCWZWWIHC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+]

Origin of Product

United States

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